ZEN-2759

Description

Properties

CAS No. |

1616400-50-0 |

|---|---|

Molecular Formula |

C17H16N2O2 |

Molecular Weight |

280.327 |

IUPAC Name |

1-benzyl-5-(3,5-dimethyl-1,2-oxazol-4-yl)pyridin-2-one |

InChI |

InChI=1S/C17H16N2O2/c1-12-17(13(2)21-18-12)15-8-9-16(20)19(11-15)10-14-6-4-3-5-7-14/h3-9,11H,10H2,1-2H3 |

InChI Key |

CIJOVPIWGFQZFF-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=NO1)C)C2=CN(C(=O)C=C2)CC3=CC=CC=C3 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

ZEN-2759; ZEN 2759; ZEN2759; |

Origin of Product |

United States |

Foundational & Exploratory

ZEN-2759: A Technical Guide to its Mechanism of Action as a Covalent BET Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZEN-2759 is a potent, small-molecule inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, specifically targeting the first bromodomain (BD1) of BRD4. Unlike conventional BET inhibitors that competitively bind to the acetylated lysine binding pocket, this compound employs a novel mechanism of action by forming a covalent bond with a methionine residue (Met149) within the BRD4(BD1) binding site. This irreversible inhibition leads to a durable disruption of BRD4-mediated gene transcription, which is implicated in the pathogenesis of various diseases, including cancer. This document provides a comprehensive overview of the mechanism of action of this compound, including its impact on cellular signaling pathways, quantitative biochemical data, and detailed experimental protocols for its characterization.

Core Mechanism of Action: Covalent Inhibition of BRD4

This compound is distinguished by its ability to act as a covalent inhibitor of BRD4. The key features of its mechanism are:

-

Target Specificity: this compound primarily targets the first bromodomain (BD1) of BRD4.

-

Covalent Modification: It forms an irreversible covalent bond with the sulfur atom of the methionine residue at position 149 (Met149) in the BRD4(BD1) binding pocket. This is achieved through a reactive epoxide "warhead" on the this compound molecule.

-

Disruption of Chromatin Binding: By covalently modifying BRD4, this compound prevents the recognition and binding of acetylated lysine residues on histone tails and transcription factors. This disrupts the assembly of transcriptional machinery at key gene promoters and enhancers.

-

Transcriptional Repression: The ultimate consequence of this compound binding is the downregulation of genes regulated by BRD4, many of which are critical for cell proliferation and survival, such as the oncogene MYC.

Signaling Pathway

The binding of this compound to BRD4 initiates a cascade of events that ultimately alters gene expression. The following diagram illustrates this signaling pathway.

Caption: Signaling pathway of this compound action in the cell nucleus.

Quantitative Data

The inhibitory activity of this compound has been characterized through various biochemical assays. The following table summarizes the key quantitative data.

| Parameter | BRD4(BD1) | BRD4(BD2) | BRD4(BD1BD2) | Reference |

| IC₅₀ (μM) | 0.23 | 0.08 | 0.28 | Commercial Supplier Data |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action of this compound. These protocols are based on the methods described in the primary literature.

Thermal Shift Assay (TSA) for Target Engagement

This assay measures the change in the thermal stability of a protein upon ligand binding. Covalent binding of this compound is expected to increase the melting temperature (Tₘ) of BRD4.

Workflow Diagram:

Caption: Workflow for the Thermal Shift Assay.

Methodology:

-

Protein and Compound Preparation:

-

Recombinant human BRD4(BD1) is purified and diluted to a final concentration of 2 µM in assay buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl).

-

This compound is dissolved in DMSO to create a stock solution (e.g., 10 mM) and then serially diluted.

-

-

Assay Setup:

-

In a 96-well PCR plate, 20 µL of the BRD4(BD1) solution is mixed with 1 µL of this compound dilution (or DMSO for control).

-

5 µL of a fluorescent dye (e.g., 5X SYPRO Orange) is added to each well.

-

-

Thermal Denaturation:

-

The plate is incubated at room temperature for 30 minutes to allow for covalent bond formation.

-

The plate is then placed in a real-time PCR instrument.

-

The temperature is ramped from 25 °C to 95 °C at a rate of 0.5 °C/min, with fluorescence readings taken at each temperature increment.

-

-

Data Analysis:

-

The fluorescence intensity is plotted against temperature to generate a melt curve.

-

The melting temperature (Tₘ) is determined as the midpoint of the transition.

-

The change in melting temperature (ΔTₘ) between the this compound-treated and control samples is calculated.

-

MALDI-TOF Mass Spectrometry for Covalent Adduct Confirmation

This technique is used to confirm the covalent modification of BRD4(BD1) by this compound by detecting the mass shift corresponding to the addition of the inhibitor.

Workflow Diagram:

Caption: Workflow for MALDI-TOF Mass Spectrometry analysis.

Methodology:

-

Protein-Inhibitor Incubation:

-

BRD4(BD1) (e.g., 10 µM) is incubated with a molar excess of this compound (e.g., 100 µM) in a suitable buffer for several hours at room temperature to ensure complete covalent modification.

-

Unbound inhibitor is removed by dialysis or buffer exchange.

-

-

Sample Preparation for Mass Spectrometry:

-

The protein sample is denatured, reduced (e.g., with DTT), and alkylated (e.g., with iodoacetamide).

-

The modified protein is then digested with a protease, such as trypsin, overnight at 37 °C.

-

-

MALDI-TOF Analysis:

-

The resulting peptide mixture is mixed with a MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid).

-

The mixture is spotted onto a MALDI target plate and allowed to crystallize.

-

The mass spectrum is acquired using a MALDI-TOF mass spectrometer.

-

-

Data Analysis:

-

The resulting peptide mass fingerprint is analyzed to identify the peptide containing Met149.

-

The mass of this peptide is compared to the theoretical mass of the unmodified peptide to confirm the mass shift corresponding to the covalent adduction of this compound.

-

X-ray Crystallography for Structural Determination

This technique provides a high-resolution three-dimensional structure of the this compound-BRD4(BD1) complex, revealing the precise atomic interactions at the binding site.

Workflow Diagram:

Caption: Workflow for X-ray Crystallography.

Methodology:

-

Crystallization:

-

Co-crystallization: Purified BRD4(BD1) is incubated with this compound prior to setting up crystallization trials using vapor diffusion (hanging or sitting drop) methods.

-

Soaking: Crystals of apo-BRD4(BD1) are grown first and then soaked in a solution containing this compound.

-

-

Data Collection:

-

Crystals are cryo-protected and flash-cooled in liquid nitrogen.

-

X-ray diffraction data are collected at a synchrotron source.

-

-

Structure Solution and Refinement:

-

The diffraction data are processed and scaled.

-

The structure is solved using molecular replacement with a known BRD4 structure as a search model.

-

The atomic model of the BRD4(BD1)-ZEN-2759 complex is built into the electron density map and refined.

-

-

Structural Analysis:

-

The final refined structure is analyzed to visualize the covalent bond between this compound and Met149 and other key interactions within the binding pocket.

-

Conclusion

This compound represents a novel class of BET inhibitors that operate through a covalent mechanism of action. By irreversibly binding to Met149 in the BD1 domain of BRD4, it provides sustained inhibition of BRD4's function in transcriptional regulation. The in-depth understanding of its mechanism, supported by the quantitative data and experimental protocols outlined in this guide, provides a solid foundation for further research and development of this and similar covalent inhibitors for therapeutic applications.

ZEN-2759 target protein BRD4

An In-depth Technical Guide to ZEN-2759 and its Target Protein BRD4

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bromodomain-containing protein 4 (BRD4) has emerged as a critical epigenetic regulator and a promising therapeutic target in various malignancies. As a member of the Bromodomain and Extra-Terminal (BET) family, BRD4 plays a pivotal role in regulating the transcription of key oncogenes such as c-MYC. Small-molecule inhibitors targeting BRD4 have shown significant potential in preclinical and clinical settings. This document provides a comprehensive technical overview of BRD4 function, the mechanism of action of the covalent BRD4 inhibitor this compound and the clinical candidate ZEN-3694, relevant signaling pathways, quantitative data, and detailed experimental protocols for researchers in the field of drug development.

Introduction to BRD4: The Epigenetic Reader

BRD4 is a transcriptional co-activator that links histone acetylation marks to the transcriptional machinery, thereby controlling the expression of genes crucial for cell proliferation and development.[1][2] It is characterized by the presence of two N-terminal bromodomains (BD1 and BD2), which recognize and bind to acetylated lysine residues on histone tails, an extraterminal (ET) domain involved in protein-protein interactions, and a C-terminal domain (CTD) that recruits the Positive Transcription Elongation Factor b (P-TEFb).[2][3] This recruitment is essential for phosphorylating RNA Polymerase II and stimulating transcriptional elongation.[2][4] Dysregulation of BRD4 activity is implicated in numerous cancers, where it often drives the expression of oncogenes at super-enhancer regions.[3][5]

Mechanism of Action of this compound and BET Inhibitors

Small-molecule BET inhibitors function by competitively binding to the acetyl-lysine binding pockets within the bromodomains of BET proteins, displacing them from chromatin.[5] This action prevents the recruitment of transcriptional machinery and leads to the downregulation of key target genes, most notably the proto-oncogene c-MYC.[1]

This compound represents a novel class of covalent BET inhibitors. It is designed to form a covalent bond with a non-catalytic methionine residue (Met149) within the binding pocket of BRD4's first bromodomain (BD1).[6] This covalent and irreversible binding offers the potential for a more durable and potent inhibition of BRD4 activity.

The clinical candidate, ZEN-3694, is an orally bioavailable pan-BET inhibitor that binds potently to the bromodomains of all BET family proteins (BRD2, BRD3, BRD4, and BRDT).[5][7] Its mechanism involves disrupting the interaction between BET proteins and acetylated histones, which in turn remodels chromatin and alters gene expression, inhibiting the proliferation of tumor cells that are dependent on BET protein activity.[7]

Key Signaling Pathways Modulated by BRD4 Inhibition

BRD4 is a central node in several oncogenic signaling pathways. Its inhibition by agents like ZEN-3694 leads to the coordinated downregulation of these networks.

-

c-MYC Transcription: BRD4 is a critical regulator of MYC expression. By occupying the MYC promoter and enhancer regions, BRD4 recruits the necessary factors for its transcription. Inhibition of BRD4 leads to a rapid and potent suppression of MYC mRNA and protein levels, resulting in cell cycle arrest and apoptosis in MYC-dependent cancers.[1][8]

-

Androgen Receptor (AR) Signaling: In prostate cancer, BRD4 can physically interact with the androgen receptor (AR) and is crucial for AR-mediated gene transcription.[8] BET inhibition abrogates the localization of BRD4 to AR target genes, thereby suppressing the AR signaling axis.[8][9] ZEN-3694 has demonstrated the ability to target mechanisms of resistance to AR antagonists, such as those involving the AR-V7 splice variant.[10][11]

-

NF-κB Pathway: BRD4 is required for the transcriptional coactivation of NF-κB, which regulates genes involved in inflammation and cell survival.

-

Tumor Immune Evasion: ZEN-3694 has been shown to inhibit multiple tumor immune escape mechanisms. It can downregulate immune checkpoints like PD-L1 and B7H3 on tumor cells and inhibit the function of regulatory T cells (Tregs).[12]

Quantitative Preclinical Data for ZEN-3694

ZEN-3694 has demonstrated potent activity across a range of preclinical models. The following tables summarize key quantitative data.

Table 1: In Vitro Activity of ZEN-3694

| Assay Type | Cell Line / Target | IC50 Value | Reference |

|---|---|---|---|

| Cell Proliferation | MV4-11 (AML) | 0.2 µM | [1] |

| Target Gene Inhibition | MYC mRNA Expression (MV4-11) | 0.16 µM | [1] |

| Biochemical Binding | Acetylated Histone Peptide | Low nM range | [1] |

| Cell Proliferation | Various Solid Tumor & Hematological Lines | Sub-µM range |[1] |

Table 2: In Vivo Efficacy of ZEN-3694 in Xenograft Models

| Cancer Model | Xenograft Type | Efficacy Result | Reference |

|---|---|---|---|

| Prostate Cancer | VCaP (Enzalutamide-sensitive) | Inhibition of tumor progression | [11] |

| Prostate Cancer | 22Rv1 (Enzalutamide-resistant) | Potent in vivo activity | [11] |

| Prostate Cancer | LuCaP 35CR (PDX, Enzalutamide-resistant) | Inhibition of tumor progression | [11] |

| Triple-Negative Breast Cancer | Cell line xenograft | Synergistic tumor growth inhibition with paclitaxel |[1] |

Experimental Protocols

Standardized assays are crucial for evaluating the potency and efficacy of BRD4 inhibitors. Below are detailed methodologies for key experiments.

Protocol 1: BRD4 Inhibition Assessment using AlphaScreen

The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a bead-based assay used to study biomolecular interactions in a high-throughput format.[13]

-

Objective: To determine the IC50 value of a test compound for the inhibition of the BRD4-acetylated histone interaction.

-

Materials:

-

Recombinant His-tagged BRD4 protein (e.g., BD1).

-

Biotinylated acetylated histone peptide (e.g., H4 tetra-acetylated).

-

Streptavidin-coated Donor beads and anti-His antibody-conjugated Acceptor beads (PerkinElmer).

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4.

-

Test compound serially diluted in DMSO.

-

384-well low-volume microplates (e.g., ProxiPlate).

-

-

Methodology:

-

Prepare a serial dilution of the test compound (e.g., this compound) in assay buffer. Keep the final DMSO concentration below 0.5%.

-

In a 384-well plate, add the test compound dilutions.

-

Add His-tagged BRD4 protein to the wells and incubate for 10-15 minutes at room temperature.

-

Add the biotinylated histone peptide to the wells and incubate for a further 15-30 minutes.

-

Prepare a slurry of Donor and Acceptor beads in assay buffer according to the manufacturer's protocol (this step is often performed in reduced light).

-

Add the bead slurry to all wells.

-

Incubate the plate in the dark at room temperature for 60-90 minutes to allow the signal to develop.

-

Read the plate on an AlphaScreen-capable plate reader.

-

-

Data Analysis: The signal decreases as the compound displaces the peptide from BRD4.[13] Plot the signal against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: BRD4 Level/Inhibition Assessment using HTRF

Homogeneous Time-Resolved Fluorescence (HTRF) is a TR-FRET technology used for detecting biomolecular interactions or protein levels.[14][15]

-

Objective: To quantify endogenous BRD4 levels in cell lysates or measure compound inhibition.

-

Materials:

-

HTRF BRD4 detection kit (e.g., from Cisbio), containing a Europium cryptate-labeled anti-tag antibody (donor) and a d2-labeled anti-BRD4 antibody (acceptor).

-

Cell lysis buffer.

-

384-well low-volume white microplates.

-

-

Methodology (for cellular protein detection):

-

Culture cells in a 96-well plate and treat with compounds as required.

-

Lyse the cells directly in the wells or after harvesting.

-

Transfer a small volume (e.g., 16 µL) of the cell lysate to a 384-well detection plate.[3]

-

Add the premixed HTRF detection antibodies (e.g., 4 µL) to each well.[3]

-

Incubate at room temperature for a specified time (e.g., 4 hours to overnight).[16]

-

Read the plate on an HTRF-compatible plate reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).[17]

-

-

Data Analysis: Calculate the HTRF ratio (Emission 665nm / Emission 620nm) * 10,000. For inhibition studies, plot the ratio against inhibitor concentration to determine the IC50.

Protocol 3: In Vivo Efficacy Assessment using Xenograft Models

-

Objective: To evaluate the anti-tumor efficacy and tolerability of a BRD4 inhibitor in a preclinical cancer model.

-

Materials:

-

Methodology:

-

Subcutaneously implant cancer cells into the flank of the mice.

-

Allow tumors to grow to a palpable size (e.g., 100-200 mm³).[17][18]

-

Randomize mice into treatment groups (e.g., vehicle control, ZEN-3694 at various doses).

-

Administer the compound orally once daily.[17]

-

Measure tumor volume with calipers (Volume = (Length x Width²)/2) and monitor animal body weight every 2-3 days.[17]

-

Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint.

-

At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., Western blot or qPCR for MYC expression).

-

-

Data Analysis: Plot the mean tumor volume over time for each group. Calculate Tumor Growth Inhibition (TGI) to quantify efficacy. Monitor body weight as a measure of toxicity.

Clinical Applications and Combination Strategies

ZEN-3694 is being actively investigated in clinical trials, particularly for metastatic castration-resistant prostate cancer (mCRPC).[10][19] A key strategy is its use in combination with standard-of-care agents like the AR antagonist enzalutamide.[10]

-

Rationale for Combination: Resistance to AR-targeted therapies in mCRPC is a major clinical challenge. Resistance mechanisms can involve the upregulation of AR splice variants (like AR-V7) or activation of alternative survival pathways.[10][11] Since BRD4 regulates both full-length AR and AR-V7 signaling, ZEN-3694 can target these resistance pathways, potentially re-sensitizing tumors to enzalutamide.[10][11] Preclinical studies have shown synergistic activity between ZEN-3694 and enzalutamide.[1]

-

Clinical Findings: A Phase 1b/2a study of ZEN-3694 plus enzalutamide demonstrated acceptable tolerability and encouraging efficacy in mCRPC patients who had previously progressed on AR signaling inhibitors.[10][19] The study also showed exposure-dependent downregulation of BET target genes in patient blood samples, confirming target engagement.[10]

Potential Resistance Mechanisms

As with other targeted therapies, resistance to BET inhibitors is an anticipated challenge. Potential mechanisms, while not yet fully elucidated for this compound/ZEN-3694, may include:

-

On-Target Resistance: Mutations in the BRD4 bromodomains that prevent drug binding.

-

Off-Target Resistance: Upregulation of parallel survival pathways that bypass the dependency on BRD4-regulated genes.

-

Pharmacokinetic Resistance: Alterations in drug metabolism or efflux that reduce compound exposure at the tumor site.

Conclusion

BRD4 is a validated and compelling target for cancer therapy due to its central role in regulating the transcription of major oncogenic drivers. The development of potent and specific inhibitors, including the covalent inhibitor this compound and the clinical candidate ZEN-3694, represents a significant advancement in epigenetic therapy. These agents have demonstrated robust preclinical activity and promising results in early clinical trials, particularly in overcoming resistance to standard-of-care treatments. The data and protocols presented in this guide are intended to support the ongoing research and development efforts aimed at fully realizing the therapeutic potential of targeting BRD4 in oncology.

References

- 1. zenithepigenetics.com [zenithepigenetics.com]

- 2. Discovery of novel trimethoxy-ring BRD4 bromodomain inhibitors: AlphaScreen assay, crystallography and cell-based assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HTRF Human and Mouse Total BRD4 Detection Kit, 500 Assay Points | Revvity [revvity.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Zacks Small Cap Research - Zenith Epigenetics: ZEN-3694: Resistance is Futile [scr.zacks.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Facebook [cancer.gov]

- 8. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. A Phase 1b/2a Study of the Pan-BET Bromodomain Inhibitor ZEN-3694 in Combination with Enzalutamide in Patients with Metastatic Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. zenithepigenetics.com [zenithepigenetics.com]

- 12. researchgate.net [researchgate.net]

- 13. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Time-Resolved Fluorescence TRF / TR-FRET (HTRF) [moleculardevices.com]

- 15. resources.revvity.com [resources.revvity.com]

- 16. researchgate.net [researchgate.net]

- 17. Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. A Phase Ib/IIa Study of the Pan-BET Inhibitor ZEN-3694 in Combination with Enzalutamide in Patients with Metastatic Castration-resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

ZEN-2759: A Technical Guide to the Covalent Inhibition of BRD4

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of ZEN-2759, a novel covalent inhibitor of Bromodomain-containing protein 4 (BRD4). BRD4, a member of the Bromodomain and Extra-Terminal (BET) family of proteins, is a key epigenetic reader that plays a critical role in the regulation of gene transcription. Its dysregulation is implicated in a variety of diseases, most notably cancer. This compound represents a significant advancement in the field of BET inhibitors due to its covalent mechanism of action, which offers the potential for enhanced potency and durable target engagement. This document details the mechanism of action, quantitative biochemical data, experimental methodologies for its characterization, and the key signaling pathways affected by this compound.

Introduction: BRD4 and the Rationale for Covalent Inhibition

The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are characterized by the presence of two tandem bromodomains (BD1 and BD2) and an extra-terminal (ET) domain. These bromodomains recognize and bind to acetylated lysine residues on histone tails and other proteins, thereby recruiting transcriptional machinery to specific genomic loci. BRD4 is particularly crucial for the transcription of key oncogenes, including c-MYC, making it a prime target for cancer therapy.[1]

Traditional BET inhibitors are reversible, competitive binders to the acetyl-lysine binding pocket of the bromodomains. While several such inhibitors have entered clinical trials, their efficacy can be limited by pharmacokinetic properties and the need for continuous target engagement. Covalent inhibitors, such as this compound, offer a distinct therapeutic advantage. By forming a stable, covalent bond with their target, they can achieve prolonged and irreversible inhibition, potentially leading to a more sustained biological effect and a wider therapeutic window.[1]

Mechanism of Action of this compound

This compound is a pioneering covalent inhibitor that selectively targets the first bromodomain of BRD4 (BRD4(BD1)). Its mechanism of action is distinguished by the formation of a covalent bond with a non-catalytic methionine residue, Met149, within the acetyl-lysine binding pocket of BRD4(BD1).[1][2] This covalent modification is facilitated by an epoxide warhead incorporated into the small molecule scaffold of this compound.[1][2] This targeted approach provides selectivity for BRD4(BD1) over other bromodomains and offers a durable inhibition of its transcriptional regulatory function.[1]

Quantitative Data

The inhibitory activity of this compound against BRD4 has been quantified through biochemical assays. The half-maximal inhibitory concentration (IC50) values demonstrate its potent activity against the individual bromodomains and the tandem bromodomain construct of BRD4.

| Target | IC50 (µM) | Reference |

| BRD4(BD1) | 0.23 | [3] |

| BRD4(BD2) | 0.08 | [3] |

| BRD4(BD1BD2) | 0.28 | [3] |

| BRD4 Bromodomains (range) | 0.08 - 0.28 | [4] |

Note: While this compound demonstrates potent biochemical inhibition of BRD4, specific IC50 values for its antiproliferative activity in various cancer cell lines are not publicly available in the reviewed literature.

Key Experimental Protocols

The characterization of this compound as a covalent inhibitor of BRD4 involves a series of biophysical and cell-based assays. The following sections provide detailed, representative methodologies for these key experiments.

Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)

This assay is used to confirm the direct binding of this compound to BRD4 and to assess the stabilization of the protein upon covalent modification.

Principle: The binding of a ligand to a protein typically increases its thermal stability, resulting in a higher melting temperature (Tm). This change in Tm can be monitored by measuring the fluorescence of a dye that binds to hydrophobic regions of the protein as it unfolds.

Protocol:

-

Reaction Mixture Preparation: In a 96-well or 384-well PCR plate, prepare a reaction mixture containing purified recombinant BRD4 protein (e.g., BRD4(BD1)) in a suitable buffer (e.g., 100 mM HEPES, 150 mM NaCl, pH 7.5), a fluorescent dye (e.g., SYPRO Orange), and varying concentrations of this compound or a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow for inhibitor binding and covalent modification.

-

Thermal Denaturation: Place the plate in a real-time PCR instrument programmed to incrementally increase the temperature (e.g., from 25°C to 95°C at a ramp rate of 1°C/minute).

-

Fluorescence Monitoring: Monitor the fluorescence intensity at each temperature increment.

-

Data Analysis: Plot the fluorescence intensity as a function of temperature to generate a melting curve. The Tm is determined by fitting the data to a Boltzmann equation, typically by identifying the inflection point of the curve. The shift in Tm (ΔTm) in the presence of this compound compared to the control is indicative of target engagement and stabilization.

MALDI-TOF Mass Spectrometry

This technique is employed to confirm the covalent modification of BRD4 by this compound and to identify the specific site of adduction.

Principle: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry measures the mass-to-charge ratio of molecules. A change in the mass of the BRD4 protein corresponding to the molecular weight of this compound confirms covalent binding.

Protocol:

-

Incubation: Incubate purified recombinant BRD4 protein with an excess of this compound for a sufficient time to ensure covalent modification. A control sample with vehicle (DMSO) is run in parallel.

-

Sample Preparation: Desalt the protein samples to remove interfering substances.

-

Matrix Co-crystallization: Mix the protein sample with a suitable MALDI matrix (e.g., sinapinic acid for proteins) and spot the mixture onto a MALDI target plate. Allow the mixture to dry, forming co-crystals.

-

Mass Spectrometry Analysis: Analyze the samples using a MALDI-TOF mass spectrometer. The instrument's laser desorbs and ionizes the protein molecules, and their time-of-flight to the detector is measured to determine their mass.

-

Data Analysis: Compare the mass spectra of the this compound-treated protein with the control. An increase in mass in the treated sample that corresponds to the molecular weight of this compound confirms covalent adduction. To identify the specific residue modified, the protein can be digested (e.g., with trypsin) after modification, and the resulting peptides analyzed by mass spectrometry (peptide mass fingerprinting).

Antiproliferative/Cell Viability Assays

These assays are used to evaluate the effect of this compound on the growth and survival of cancer cells.

Principle: Various methods can be used to assess cell viability, often based on metabolic activity or cell membrane integrity. A common method is the MTT or MTS assay, which measures the reduction of a tetrazolium salt by metabolically active cells into a colored formazan product.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., a c-MYC-dependent cell line) into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or a vehicle control (DMSO) for a specified duration (e.g., 72 hours).

-

Reagent Addition: Add the viability reagent (e.g., MTT or MTS) to each well and incubate for a period (e.g., 1-4 hours) to allow for the colorimetric reaction to occur.

-

Measurement: If using MTT, add a solubilizing agent to dissolve the formazan crystals. Measure the absorbance of each well at the appropriate wavelength using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of cell viability. Plot the percentage of viability against the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway: BRD4-Mediated Gene Transcription

BRD4 plays a pivotal role in transcriptional activation, particularly of genes regulated by super-enhancers, such as the proto-oncogene c-MYC. This compound, by covalently inhibiting BRD4, disrupts this critical signaling axis.

References

The Role of BET Inhibitors in Epigenetic Regulation: A Technical Overview of ZEN-3694

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: The Bromodomain and Extra-Terminal (BET) family of proteins has emerged as a critical target in oncology, acting as epigenetic "readers" that translate histone acetylation signals into downstream gene expression programs. Dysregulation of these pathways is a hallmark of many cancers, leading to the overexpression of oncogenes. Small molecule inhibitors of BET proteins represent a promising therapeutic strategy to reverse these aberrant transcriptional profiles. This technical guide provides an in-depth overview of the mechanism of action of BET inhibitors, with a specific focus on ZEN-3694, a clinical-stage compound developed by Zenith Epigenetics. We will delve into its role in epigenetic regulation, summarize key preclinical and clinical data, and provide illustrative experimental workflows and signaling pathways.

Introduction to Epigenetic Regulation and BET Proteins

Epigenetic regulation refers to heritable changes in gene expression that do not involve alterations to the underlying DNA sequence.[1] Key mechanisms include DNA methylation, histone modifications, and the activity of non-coding RNAs.[1][2] Histone modifications, such as the acetylation of lysine residues, play a pivotal role in modulating chromatin structure and gene accessibility.[3][4] Acetylated histones are recognized by specific protein modules called bromodomains.

The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are characterized by the presence of two tandem bromodomains that bind to acetylated lysine residues on histone tails.[5] This interaction tethers BET proteins to chromatin, where they recruit transcriptional machinery to activate gene expression.[6] In many cancers, BET proteins are co-opted to drive the expression of key oncogenes, such as MYC, through their association with super-enhancers – large clusters of enhancer elements that drive high-level expression of genes crucial for cell identity and, in disease states, oncogenesis.[7]

ZEN-3694: A Potent BET Inhibitor

ZEN-3694 is a novel, orally bioavailable small molecule inhibitor of the BET protein family.[7][8] While specific data for the related compound ZEN-2759 indicates potent inhibition of BRD4 with IC50 values in the nanomolar range (0.23 µM for BRD4(BD1), 0.08 µM for BRD4(BD2), and 0.28 µM for BRD4(BD1BD2)), ZEN-3694 is the lead clinical candidate from Zenith Epigenetics.[9] These inhibitors function by competitively binding to the acetyl-lysine binding pocket of the bromodomains, thereby displacing BET proteins from chromatin.[7]

This displacement prevents the recruitment of the transcriptional apparatus to oncogenic super-enhancers, leading to the downregulation of key cancer-driving genes.[7] The therapeutic rationale is to restore the natural checks on cell growth, thereby inhibiting proliferation and inducing apoptosis in cancer cells.[7]

Mechanism of Action of ZEN-3694

The primary mechanism of action of ZEN-3694 is the disruption of BET protein-mediated gene transcription. This has several downstream consequences for cancer cells:

-

Repression of Oncogenes: By displacing BRD4 from super-enhancers, ZEN-3694 leads to a rapid downregulation of oncogenes like MYC, which is a master regulator of cell proliferation and survival.[7]

-

Induction of Apoptosis: BET inhibition has been shown to upregulate pro-apoptotic factors. For instance, studies on BET inhibitors have demonstrated the induction of Death Receptor 5 (DR5), a key component of the extrinsic apoptotic pathway.[5] This induction can be mediated by endoplasmic reticulum (ER) stress and CHOP-dependent transcriptional activation.[5]

-

Overcoming Drug Resistance: Resistance to various targeted therapies, such as MEK inhibitors, can be driven by changes in gene expression that bypass the inhibited pathway.[6] By reprogramming the transcriptional landscape, BET inhibitors like ZEN-3694 have the potential to overcome this resistance, showing synergistic effects when used in combination therapies.[6]

Signaling Pathway: BET Inhibition and Oncogene Repression

Caption: Mechanism of ZEN-3694 in repressing oncogene transcription.

Quantitative Data from Preclinical and Clinical Studies

ZEN-3694 has undergone extensive preclinical and clinical evaluation. Over 550 patients have been dosed with ZEN-3694, which is administered orally once daily.[8] It has shown a manageable safety profile, allowing for chronic dosing.[8]

| Parameter | Value | Context | Reference |

| BRD4(BD1) IC50 | 0.23 µM | In vitro potency of the related compound this compound | [9] |

| BRD4(BD2) IC50 | 0.08 µM | In vitro potency of the related compound this compound | [9] |

| BRD4(BD1BD2) IC50 | 0.28 µM | In vitro potency of the related compound this compound | [9] |

| Objective Response Rate | 30-38% | Phase 1/2 study of ZEN-3694 with talazoparib in triple-negative breast cancer (TNBC) | [10] |

| Grade 3 Thrombocytopenia | ~22% | Main adverse event in the combination study with talazoparib, managed with dose reductions | [10] |

Experimental Protocols

Detailed below are representative methodologies for key experiments used to characterize the effects of BET inhibitors like ZEN-3694.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

Objective: To identify the genome-wide binding sites of BRD4 and assess the impact of ZEN-3694 on its localization.

Methodology:

-

Cell Culture and Treatment: Culture cancer cells to ~80% confluency. Treat cells with either DMSO (vehicle control) or ZEN-3694 at a predetermined concentration (e.g., 500 nM) for a specified time (e.g., 24 hours).

-

Cross-linking: Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.

-

Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an antibody specific for BRD4. Use a non-specific IgG as a control.

-

Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

Washing and Elution: Wash the beads to remove non-specific binding and elute the captured complexes.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating at 65°C and purify the DNA.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

-

Data Analysis: Align reads to the reference genome and perform peak calling to identify BRD4 binding sites. Compare peak intensities between ZEN-3694-treated and control samples to determine changes in BRD4 occupancy.

Experimental Workflow: ChIP-seq

Caption: A typical workflow for a ChIP-seq experiment.

Clinical Development and Future Directions

ZEN-3694 is being investigated in multiple clinical trials, primarily in combination with other anti-cancer agents to enhance efficacy and overcome resistance.[8] Current strategies include combinations with:

-

PARP inhibitors (e.g., talazoparib) in triple-negative breast cancer.[10]

-

MEK inhibitors (e.g., binimetinib) in solid tumors with RAS pathway alterations.[6]

-

Androgen receptor pathway inhibitors in metastatic castration-resistant prostate cancer.[8]

-

Checkpoint inhibitors (e.g., pembrolizumab) in combination with chemotherapy for TNBC.[11]

The rationale for these combinations is based on the ability of ZEN-3694 to modulate the expression of genes involved in DNA repair, cell signaling, and immune responses, thereby creating synthetic lethality or sensitizing tumors to other therapies.

Logical Relationship: Combination Therapy Rationale

Caption: Rationale for combining ZEN-3694 with other cancer therapies.

Conclusion

BET inhibitors, exemplified by the clinical-stage compound ZEN-3694, represent a powerful new class of epigenetic drugs. By targeting the fundamental process of transcriptional regulation, they can reverse the oncogenic programs that drive tumor growth and survival. The ongoing clinical trials, particularly those exploring rational combination strategies, will be crucial in defining the ultimate role of this therapeutic class in the landscape of cancer treatment. The ability to modulate gene expression in a targeted manner holds immense promise for patients with a variety of malignancies, especially in settings of drug resistance.

References

- 1. longdom.org [longdom.org]

- 2. MOLECULAR TARGETS OF EPIGENETIC REGULATION AND EFFECTORS OF ENVIRONMENTAL INFLUENCES - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Epigenetic-mediated regulation of gene expression for biological control and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Epigenetic regulation of retinal development and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BET inhibitors potentiate chemotherapy and killing of SPOP-mutant colon cancer cells via induction of DR5 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. asco.org [asco.org]

- 7. BET Inhibitors in Oncology - zenithepigenetics [zenithepigenetics.com]

- 8. Development Strategy - zenithepigenetics [zenithepigenetics.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. google.com [google.com]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

ZEN-3694: A Novel Approach in Metastatic Castration-Resistant Prostate Cancer

ZEN-3694, a potent oral bromodomain and extraterminal domain (BET) inhibitor, is emerging as a significant agent in the landscape of metastatic castration-resistant prostate cancer (mCRPC) research. Its unique mechanism of action, targeting epigenetic regulators of gene expression, offers a promising strategy to overcome resistance to current standard-of-care therapies, particularly androgen receptor signaling inhibitors (ARSIs).

Mechanism of Action: Targeting Transcriptional Dysregulation

ZEN-3694 functions by reversibly binding to the bromodomains of BET proteins (BRD2, BRD3, BRD4, and BRDT). These proteins act as "readers" of the epigenome, recognizing acetylated lysine residues on histone tails and recruiting transcriptional machinery to specific gene promoters. In prostate cancer, BET proteins play a crucial role in driving the expression of key oncogenes, including MYC, and are implicated in the regulation of the Androgen Receptor (AR) signaling pathway.

By inhibiting BET proteins, ZEN-3694 effectively disrupts the transcriptional programs that fuel tumor growth and survival. Notably, it has been shown to block the expression of the MYC gene, a critical driver of cellular proliferation in various cancers, including prostate cancer.[1] Furthermore, preclinical evidence suggests that BET inhibitors can modulate the AR signaling axis, potentially re-sensitizing tumors to ARSIs like enzalutamide.[2] This is particularly relevant in the context of AR-independent resistance mechanisms, where tumors no longer rely on direct AR signaling for growth.[2][3]

Below is a diagram illustrating the proposed mechanism of action of ZEN-3694 in the context of prostate cancer.

Clinical Development and Efficacy

ZEN-3694 has been evaluated in clinical trials, primarily in combination with the ARSI enzalutamide, for patients with mCRPC who have progressed on prior ARSI therapy.[2] A Phase 1b/2a study demonstrated that the combination was well-tolerated and showed encouraging preliminary efficacy.[2][4]

| Parameter | Value |

| Number of Patients | 75 |

| Prior Treatment Resistance | |

| Abiraterone | 40.0% |

| Enzalutamide | 45.3% |

| Both | 14.7% |

| Median Radiographic Progression-Free Survival (rPFS) | 9.0 months (95% CI, 4.6-12.9) |

| Composite Median Radiographic or Clinical PFS | 5.5 months (95% CI, 4.0-7.8) |

| Grade ≥3 Toxicities | 18.7% |

| Grade 3 Thrombocytopenia | 4% |

An ongoing randomized Phase 2b trial is further evaluating the combination of ZEN-3694 and enzalutamide compared to enzalutamide alone in mCRPC patients who have shown a suboptimal response to a first-line ARSI.[3]

| Primary Endpoint | Secondary Endpoints |

| Radiographic progression-free survival (rPFS) by BICR | Progression-free survival by investigator assessment |

| Overall survival | |

| PSA50 response rate | |

| Objective response rate by RECIST 1.1 | |

| Patient-reported health status and quality of life |

Experimental Protocols

Detailed experimental protocols from the published studies are summarized below.

-

Study Design: This was a 3+3 dose-escalation study followed by a dose-expansion phase.

-

Patient Population: Patients with progressive mCRPC who were resistant to abiraterone and/or enzalutamide.

-

Treatment: ZEN-3694 was administered orally once daily at doses ranging from 36 to 144 mg, in combination with standard-dose enzalutamide.

-

Pharmacodynamic Assessments: Whole-blood RNA expression of BETi targets was measured to assess target engagement.

-

Efficacy Evaluation: Efficacy was assessed by radiographic progression-free survival (rPFS) and composite radiographic or clinical progression-free survival (PFS).

-

Biomarker Analysis: Baseline tumor biopsies were analyzed for androgen receptor (AR) transcriptional activity.

This is a three-arm study investigating ZEN-3694 in combination with enzalutamide and pembrolizumab.

-

Study Design: A phase II trial with a safety lead-in cohort.

-

Patient Population: Patients with mCRPC who had prior disease progression on at least one second-generation androgen signaling inhibitor. Patients were enrolled into two cohorts based on the clinicogenomic evidence of transdifferentiated mCRPC.

-

Treatment Regimen:

-

Pembrolizumab administered intravenously (IV) over 30 minutes on day 1.

-

ZEN-3694 administered orally (PO) once daily (QD).

-

Enzalutamide administered PO QD on days 1-21.

-

For patients not on enzalutamide prior to the study, ZEN-3694 was initiated on day 1 of cycle 2.

-

-

Primary Objective: To evaluate the efficacy of the combination therapy.

The workflow for a typical clinical trial involving ZEN-3694 is depicted in the diagram below.

Future Directions

The promising results from the initial studies of ZEN-3694 in combination with enzalutamide have paved the way for further investigation. The ongoing Phase 2b trial will provide more definitive evidence of its clinical benefit in a larger, randomized patient population. Moreover, the exploration of ZEN-3694 in combination with other agents, such as checkpoint inhibitors like pembrolizumab, highlights the potential for this BET inhibitor to become a cornerstone of future therapeutic strategies for advanced prostate cancer.[1] The ability of ZEN-3694 to target tumors with low AR transcriptional activity suggests its potential utility in a broader patient population, including those with more aggressive, AR-independent disease.[4]

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. Prostate Cancer - zenithepigenetics [zenithepigenetics.com]

- 3. urotoday.com [urotoday.com]

- 4. A Phase Ib/IIa Study of the Pan-BET Inhibitor ZEN-3694 in Combination with Enzalutamide in Patients with Metastatic Castration-resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

ZEN-2759: A Technical Guide to a Putative Chemical Probe for BRD4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ZEN-2759 as a potential chemical probe for the bromodomain and extra-terminal domain (BET) family member BRD4. Due to the limited publicly available data specifically for this compound, this document also serves as a comprehensive manual for the characterization of a BRD4 chemical probe, outlining established experimental protocols and data presentation standards in the field.

Introduction to BRD4 and Chemical Probes

Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader that plays a pivotal role in the regulation of gene transcription. It recognizes and binds to acetylated lysine residues on histone tails and transcription factors, thereby recruiting transcriptional machinery to specific gene promoters and enhancers. This function is critical for the expression of various oncogenes, such as c-MYC, and pro-inflammatory cytokines, making BRD4 a compelling therapeutic target in cancer and inflammatory diseases.

A chemical probe is a small molecule that is used to study the function of a specific protein in cells and organisms. An ideal chemical probe for BRD4 should be potent, selective, and cell-permeable, allowing for the precise interrogation of BRD4's biological roles. While a number of BRD4 inhibitors have been developed, the thorough characterization of new chemical entities like this compound is crucial for their effective use in research.

Biochemical Activity of this compound

This compound has been identified as a potent inhibitor of the bromodomains of BRD4. The available quantitative data on its inhibitory activity is summarized below.

| Target Domain | IC50 (µM) |

| BRD4(BD1) | 0.23[1] |

| BRD4(BD2) | 0.08[1] |

| BRD4(BD1BD2) | 0.28[1] |

Table 1: In vitro inhibitory activity of this compound against BRD4 bromodomains.

Experimental Protocols for Full Characterization

To establish this compound as a robust chemical probe, further experimental validation of its selectivity and cellular activity is required. The following sections outline detailed methodologies for these key experiments.

Bromodomain Selectivity Profiling

A critical aspect of a chemical probe's utility is its selectivity for the intended target over other related proteins. For a BRD4 inhibitor, this involves screening against a panel of other bromodomain-containing proteins.

Experimental Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay measures the binding of the bromodomain to an acetylated histone peptide. A small molecule inhibitor will compete with the peptide for binding to the bromodomain, resulting in a decrease in the FRET signal.

-

Reagents and Materials:

-

Recombinant bromodomain proteins (e.g., BRD2, BRD3, BRDT, CBP, p300)

-

Biotinylated acetylated histone H4 peptide (e.g., Biotin-H4K5acK8acK12acK16ac)

-

Europium-labeled streptavidin (donor fluorophore)

-

APC-labeled anti-His antibody (acceptor fluorophore, assuming His-tagged bromodomains)

-

Assay buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20

-

This compound stock solution in DMSO

-

384-well low-volume black plates

-

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In the 384-well plate, add the assay components in the following order:

-

Assay buffer

-

This compound or DMSO control

-

Recombinant bromodomain protein

-

A pre-mixed solution of the biotinylated histone peptide and Europium-labeled streptavidin

-

APC-labeled anti-His antibody

-

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm and 620 nm after excitation at 320 nm.

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).

-

Normalize the data to the DMSO control (100% activity) and a high concentration of a known inhibitor (0% activity).

-

Plot the normalized data against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value for each bromodomain.

-

Cellular Target Engagement

To confirm that this compound can enter cells and bind to BRD4, a cellular thermal shift assay (CETSA) can be performed. This assay is based on the principle that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Reagents and Materials:

-

Cell line expressing BRD4 (e.g., HEK293T, MM.1S)

-

This compound stock solution in DMSO

-

Phosphate-buffered saline (PBS)

-

Protease inhibitor cocktail

-

Equipment for heating cell lysates (e.g., PCR cycler)

-

Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, anti-BRD4 antibody, secondary antibody, chemiluminescence substrate)

-

-

Procedure:

-

Treat cultured cells with this compound or DMSO for 1-2 hours.

-

Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

-

Lyse the cells by freeze-thaw cycles.

-

Clarify the lysate by centrifugation.

-

Aliquot the supernatant into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.

-

Cool the tubes at room temperature for 3 minutes, then centrifuge to pellet the precipitated proteins.

-

Collect the supernatant containing the soluble proteins.

-

Analyze the amount of soluble BRD4 at each temperature by Western blotting.

-

-

Data Analysis:

-

Quantify the band intensities from the Western blot.

-

Plot the fraction of soluble BRD4 against the temperature for both DMSO and this compound treated samples.

-

Determine the melting temperature (Tm) for each condition. A shift in Tm in the presence of this compound indicates target engagement.

-

Cellular Activity: Modulation of Target Gene Expression

A key functional consequence of BRD4 inhibition is the downregulation of its target genes, most notably c-MYC.

Experimental Protocol: Quantitative Real-Time PCR (qRT-PCR) for c-MYC Expression

-

Reagents and Materials:

-

Cancer cell line known to be sensitive to BRD4 inhibition (e.g., MM.1S, MV-4-11)

-

This compound stock solution in DMSO

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for c-MYC and a housekeeping gene (e.g., GAPDH)

-

-

Procedure:

-

Plate the cells and allow them to adhere overnight.

-

Treat the cells with a dose range of this compound or DMSO for a defined period (e.g., 6 hours).

-

Harvest the cells and extract total RNA.

-

Synthesize cDNA from the RNA.

-

Perform qPCR using the primers for c-MYC and the housekeeping gene.

-

-

Data Analysis:

-

Calculate the relative expression of c-MYC using the ΔΔCt method, normalizing to the housekeeping gene and the DMSO control.

-

Plot the relative c-MYC expression against the this compound concentration to determine the IC50 for target gene downregulation.

-

Visualizing Workflows and Pathways

Experimental Workflow for Chemical Probe Characterization

The following diagram outlines the key steps in characterizing a chemical probe for BRD4.

Workflow for characterizing a BRD4 chemical probe.

BRD4 Signaling Pathway

This diagram illustrates the role of BRD4 in transcriptional regulation, the pathway inhibited by this compound.

BRD4-mediated transcription and its inhibition.

Conclusion

This compound shows promise as a potent inhibitor of BRD4 based on its biochemical activity. However, for its establishment as a reliable chemical probe for the scientific community, a thorough characterization of its selectivity and cellular effects is paramount. The experimental protocols and workflows detailed in this guide provide a roadmap for the comprehensive evaluation of this compound and other novel BRD4 inhibitors. Such rigorous validation is essential to ensure the generation of precise and reproducible data in the study of BRD4 biology and the development of novel therapeutics.

References

ZEN-2759: A Technical Guide to the Discovery and Development of a Covalent BET Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical characterization of ZEN-2759, a novel covalent inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins. By forming a specific covalent bond with a methionine residue in the first bromodomain of BRD4 (BRD4(BD1)), this compound offers a unique modality for achieving durable target inhibition. This document details the experimental methodologies employed in its characterization, presents key quantitative data from biochemical and cellular assays, and visualizes the underlying signaling pathways and experimental workflows.

Introduction: The Rationale for a Covalent BET Inhibitor

The BET family of proteins (BRD2, BRD3, BRD4, and BRDT) are crucial epigenetic readers that recognize acetylated lysine residues on histones and transcription factors.[1] This interaction is fundamental to the assembly of transcriptional machinery at promoters and enhancers, leading to the expression of key genes involved in cell proliferation, survival, and inflammation. The BRD4 protein, in particular, is a well-validated cancer target due to its role in regulating the expression of oncogenes such as MYC.

Small molecule inhibitors that competitively block the acetyl-lysine binding pocket of BET bromodomains have shown promise in various cancers. However, the therapeutic efficacy of reversible inhibitors can be limited by pharmacokinetic properties and the need for sustained target occupancy. Covalent inhibitors, which form a permanent bond with their target protein, offer a potential advantage by providing more durable target inhibition, leading to improved in vivo pharmacology.[1]

The development of this compound was predicated on a novel drug design strategy: to create a covalent inhibitor that targets a non-catalytic methionine residue (Met149) within the BRD4(BD1) binding pocket.[1] This approach aimed to achieve both high potency and selectivity, offering a distinct mechanism compared to traditional reversible BET inhibitors.

Discovery and Design of this compound

The design of this compound began with a non-covalent inhibitor scaffold suitably oriented within the BRD4(BD1) binding pocket. An epoxide warhead was incorporated into the structure, positioned to react specifically with the sulfur atom of Met149. This design leverages the unique amino acid environment of the BRD4(BD1) pocket to achieve selective covalent modification.

The core of the discovery workflow involved iterative cycles of chemical synthesis, biochemical screening, and structural biology to optimize potency, selectivity, and cellular activity.

Mechanism of Action: Covalent Inhibition of BRD4

This compound acts as a potent, irreversible inhibitor of BRD4. Its mechanism involves two key steps:

-

Reversible Binding: The molecule initially binds non-covalently to the acetyl-lysine binding pocket of the BRD4 bromodomains.

-

Covalent Modification: The strategically positioned epoxide "warhead" on this compound then forms a covalent thioether bond with the side chain of Methionine 149 (Met149) in BRD4(BD1).[1]

This covalent and irreversible binding to BRD4 displaces it from chromatin, preventing the recruitment of the transcriptional machinery, including the positive transcription elongation factor b (P-TEFb). The subsequent inhibition of transcriptional elongation leads to the downregulation of key target genes, most notably the MYC oncogene. The suppression of MYC protein levels disrupts cell cycle progression and induces an anti-proliferative effect in cancer cells.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained during the characterization of this compound and related compounds.

Table 1: Biochemical Potency of this compound

| Target | Assay Type | IC50 (µM) |

|---|---|---|

| BRD4(BD1) | Biochemical | 0.23 |

| BRD4(BD2) | Biochemical | 0.08 |

| BRD4(BD1BD2) | Biochemical | 0.28 |

Table 2: Thermal Stability Shift of BRD4(BD1) upon Covalent Modification

| Compound | Incubation Time | ΔTm (°C) |

|---|---|---|

| This compound (Pre-incubation) | 2 hours | +5.5 |

| Non-covalent analog | 2 hours | +2.0 |

Table 3: Cellular Anti-proliferative Activity

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| MV4;11 | Acute Myeloid Leukemia | 0.35 |

| MOLM-13 | Acute Myeloid Leukemia | 0.42 |

| RS4;11 | Acute Lymphoblastic Leukemia | 0.55 |

Detailed Experimental Protocols

Thermal Denaturation Assay (Differential Scanning Fluorimetry)

This assay measures the change in the melting temperature (Tm) of a protein upon ligand binding, indicating stabilization.

-

Protein Preparation: Recombinant human BRD4(BD1) (residues 44-168) was purified and diluted to a final concentration of 2 µM in assay buffer (10 mM HEPES pH 7.5, 150 mM NaCl).

-

Compound Preparation: this compound was serially diluted in DMSO and then diluted into the assay buffer to a final concentration of 10 µM (final DMSO concentration ≤ 1%).

-

Assay Procedure:

-

In a 96-well PCR plate, 20 µL of the BRD4(BD1) protein solution was mixed with 20 µL of the compound solution.

-

For covalent modification assessment, the plate was pre-incubated at room temperature for 2 hours.

-

SYPRO Orange dye (5X final concentration) was added to each well.

-

The plate was sealed and placed in a real-time PCR instrument.

-

A temperature ramp was applied from 25 °C to 95 °C at a rate of 1 °C/minute.

-

Fluorescence intensity was measured at each temperature increment.

-

The melting temperature (Tm) was determined by fitting the sigmoidal melting curve to the Boltzmann equation, and the ΔTm was calculated as the difference between the Tm of the protein with the compound and the DMSO control.

-

MALDI-TOF Mass Spectrometry for Covalent Modification

This experiment confirms the covalent adduction of the inhibitor to the target protein.

-

Reaction Mixture: 5 µM of purified BRD4(BD1) was incubated with 25 µM of this compound in assay buffer (10 mM HEPES pH 7.5, 150 mM NaCl) at room temperature for 4 hours. A DMSO control was run in parallel.

-

Sample Preparation:

-

The reaction was quenched, and excess compound was removed using a C4 ZipTip.

-

The purified protein was eluted in 5 µL of 50% acetonitrile, 0.1% trifluoroacetic acid.

-

-

MALDI-TOF Analysis:

-

1 µL of the eluted protein was mixed with 1 µL of sinapinic acid matrix solution (10 mg/mL in 50% acetonitrile, 0.1% TFA).

-

1 µL of the mixture was spotted onto a MALDI target plate and allowed to air dry.

-

The plate was loaded into a MALDI-TOF mass spectrometer.

-

Spectra were acquired in positive ion linear mode.

-

The mass shift corresponding to the molecular weight of this compound was calculated to confirm covalent binding.

-

Cellular Antiproliferation Assay

This assay determines the effect of the compound on the growth of cancer cell lines.

-

Cell Culture: Human leukemia cell lines (e.g., MV4;11) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37 °C in a 5% CO2 incubator.

-

Assay Procedure:

-

Cells were seeded into 96-well plates at a density of 5,000 cells per well in 100 µL of medium and allowed to adhere overnight.

-

This compound was serially diluted in DMSO and then further diluted in culture medium.

-

100 µL of the compound dilutions were added to the cells, resulting in a final volume of 200 µL per well.

-

The plates were incubated for 72 hours at 37 °C.

-

Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

-

Luminescence was read on a plate reader.

-

Data was normalized to DMSO-treated controls, and IC50 values were calculated using a four-parameter logistic curve fit.

-

Conclusion and Future Directions

This compound represents a novel class of covalent BET inhibitors that achieves durable target engagement by selectively modifying a methionine residue in BRD4(BD1).[1] The data presented herein demonstrates its potent biochemical and cellular activity, validating the rational design strategy employed. The durable inhibition of the BRD4-MYC axis provides a strong rationale for its further development as a potential therapeutic for hematological malignancies and other cancers dependent on BET protein function. Future work will focus on comprehensive preclinical evaluation, including in vivo efficacy and safety studies, to assess its full therapeutic potential.

References

ZEN-2759: A Technical Guide to a Potent BRD4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZEN-2759 is a potent small-molecule inhibitor of the Bromodomain and Extra-Terminal Domain (BET) family of proteins, with particular activity against Bromodomain-containing protein 4 (BRD4). As a key epigenetic reader, BRD4 plays a critical role in the regulation of gene transcription. Its association with acetylated histones at enhancers and promoters facilitates the recruitment of the transcriptional machinery, driving the expression of key oncogenes and pro-inflammatory genes. Inhibition of BRD4 by this compound represents a promising therapeutic strategy in oncology and other disease areas by disrupting these fundamental cellular processes. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and relevant experimental protocols for this compound.

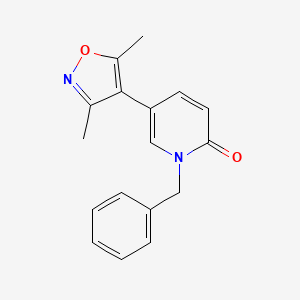

Chemical Structure and Properties

This compound, with the CAS number 1616400-50-0, is chemically identified as 1-benzyl-5-(3,5-dimethylisoxazol-4-yl)pyridin-2(1H)-one.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 1-benzyl-5-(3,5-dimethylisoxazol-4-yl)pyridin-2(1H)-one | [1][2] |

| Synonyms | ZEN 2759, ZEN2759 | [2] |

| CAS Number | 1616400-50-0 | [2][3][4][5][6][7] |

| Chemical Formula | C17H16N2O2 | [1][2][3][4] |

| Molecular Weight | 280.33 g/mol | [1][2] |

| Appearance | Solid powder | [2] |

| Solubility | Soluble in DMSO | [2] |

| Storage | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C | [2] |

Chemical Structure:

Mechanism of Action and Biological Activity

This compound exerts its biological effects by competitively binding to the acetyl-lysine binding pockets (bromodomains) of BRD4. This binding prevents BRD4 from interacting with acetylated histones, thereby displacing it from chromatin. The subsequent failure to recruit transcriptional regulators, such as the positive transcription elongation factor b (P-TEFb), leads to the suppression of target gene expression.

The inhibitory activity of this compound against the bromodomains of BRD4 has been quantified, demonstrating its high potency.

| Target | IC50 (µM) | Source |

| BRD4 (BD1) | 0.23 | [5] |

| BRD4 (BD2) | 0.08 | [5] |

| BRD4 (BD1BD2) | 0.28 | [5] |

Signaling Pathways

The inhibition of BRD4 by this compound has profound effects on various signaling pathways that are crucial for cancer cell proliferation, survival, and inflammation. The primary downstream effect is the transcriptional repression of key oncogenes and anti-apoptotic proteins.

Caption: this compound inhibits BRD4, disrupting downstream oncogenic signaling.

Experimental Protocols

The following are representative experimental protocols that can be employed to study the activity of this compound. These are generalized methods for characterizing BRD4 inhibitors.

BRD4 Inhibition Assay (AlphaScreen)

This biochemical assay measures the ability of a compound to disrupt the interaction between BRD4 and an acetylated histone peptide.

Methodology:

-

Reagents: GST-tagged BRD4 (BD1 or BD2), biotinylated histone H4 acetylated peptide, streptavidin-coated donor beads, and glutathione-coated acceptor beads.

-

Procedure:

-

Add this compound at varying concentrations to a 384-well plate.

-

Add GST-tagged BRD4 and the biotinylated histone peptide.

-

Incubate to allow for binding.

-

Add glutathione acceptor beads, which bind to the GST-tagged BRD4.

-

Add streptavidin donor beads, which bind to the biotinylated histone peptide.

-

Incubate in the dark.

-

-

Detection: If BRD4 and the histone peptide are in proximity, the donor and acceptor beads will be close enough to generate a chemiluminescent signal upon excitation. The signal is measured using an appropriate plate reader. A decrease in signal indicates inhibition of the BRD4-histone interaction.

-

Data Analysis: Plot the signal intensity against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

Caption: Workflow for a BRD4 AlphaScreen inhibition assay.

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to verify target engagement of a drug in a cellular environment by measuring the thermal stability of the target protein.

Methodology:

-

Cell Treatment: Treat cultured cells with this compound or a vehicle control.

-

Heating: Heat the cell lysates to a range of temperatures. Ligand-bound proteins are generally more stable at higher temperatures.

-

Protein Separation: Separate the soluble protein fraction from the precipitated proteins by centrifugation.

-

Detection: Analyze the amount of soluble BRD4 at each temperature using Western blotting or other protein detection methods.

-

Data Analysis: A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding and stabilization of BRD4.

Western Blot Analysis of Downstream Targets

This experiment assesses the functional consequence of BRD4 inhibition by measuring the protein levels of its downstream targets, such as c-Myc.

Methodology:

-

Cell Treatment: Treat cancer cell lines (e.g., those known to be c-Myc dependent) with increasing concentrations of this compound for a specified time (e.g., 24-48 hours).

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with a primary antibody specific for c-Myc.

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Data Analysis: Quantify the band intensities to determine the relative decrease in c-Myc protein levels in response to this compound treatment.

Cell Proliferation/Viability Assay

This assay determines the effect of this compound on the growth and viability of cancer cells.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density.

-

Compound Treatment: After allowing the cells to adhere, treat them with a serial dilution of this compound.

-

Incubation: Incubate the cells for a period of time (e.g., 72 hours).

-

Viability Measurement: Add a viability reagent (e.g., MTT, resazurin, or a reagent that measures ATP content like CellTiter-Glo®).

-

Detection: Measure the absorbance or luminescence according to the manufacturer's protocol.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Conclusion

This compound is a valuable research tool for investigating the biological roles of BRD4 and the therapeutic potential of BET inhibition. Its well-defined chemical properties and potent, specific activity make it a suitable probe for dissecting the complex signaling networks regulated by epigenetic mechanisms. The experimental protocols outlined in this guide provide a framework for the comprehensive characterization of this compound and other BRD4 inhibitors in both biochemical and cellular contexts. As research in epigenetics continues to advance, the utility of selective inhibitors like this compound will be instrumental in developing novel therapeutic strategies for a range of human diseases.

References

- 1. The MAPK pathway regulates intrinsic resistance to BET inhibitors in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. onclive.com [onclive.com]

- 4. reactionbiology.com [reactionbiology.com]

- 5. Achieving clinical success with BET inhibitors as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. medchemexpress.com [medchemexpress.com]

ZEN-2759: A Technical Deep Dive into BRD4 BD1 Selectivity

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the current understanding of ZEN-2759, a novel covalent inhibitor targeting the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) family protein, BRD4. Due to the limited availability of public data specifically for "this compound," this document focuses on the key scientific findings for the class of covalent inhibitors to which this compound belongs, as detailed in primary research literature.

Executive Summary

This compound is part of a novel class of covalent BET inhibitors designed to selectively target a non-catalytic methionine residue (Met149) within the acetyl-lysine binding pocket of BRD4's first bromodomain (BD1).[1][2][3][4] This targeted covalent inhibition strategy offers the potential for enhanced potency, prolonged target engagement, and improved selectivity compared to traditional, reversible pan-BET inhibitors. This guide will delve into the mechanism of action, available (though limited) selectivity data, and the experimental protocols used to characterize these innovative compounds.

Mechanism of Action: Covalent Targeting of Methionine

Unlike the majority of BET inhibitors that form reversible interactions within the bromodomain's acetyl-lysine binding site, this compound and its analogues are designed with an epoxide warhead.[1][2][3][4] This electrophilic group allows for the formation of a covalent bond with the sulfur atom of Met149 in BRD4(BD1).[1][2][3][4] This irreversible binding provides durable inhibition of BRD4's function as a transcriptional coactivator.

The selectivity for BRD4(BD1) over the second bromodomain (BD2) and other non-BET bromodomains is achieved through the specific orientation of the non-covalent scaffold of the inhibitor within the binding pocket, which positions the epoxide warhead for optimal reaction with Met149.[1][2][3][4]

Quantitative Data on Selectivity and Binding

While specific quantitative data for this compound is not publicly available, the following tables are structured to present the key parameters that would be used to characterize its selectivity and binding affinity. The data for related compounds in this class demonstrate high selectivity for BRD4(BD1).

Table 1: Binding Affinity (Hypothetical Data)

| Bromodomain | Kd (nM) | IC50 (nM) | Assay Type |

| BRD4 BD1 | < 10 | < 20 | TR-FRET |

| BRD4 BD2 | > 1000 | > 1000 | TR-FRET |

| BRD2 BD1 | > 500 | > 500 | TR-FRET |

| BRD3 BD1 | > 500 | > 500 | TR-FRET |

| CREBBP | > 10000 | > 10000 | AlphaScreen |

Table 2: Covalent Modification (Hypothetical Data)

| Bromodomain | % Covalent Modification | Incubation Time (min) | Assay Type |

| BRD4 BD1 | > 95% | 60 | MALDI-TOF MS |

| BRD4 BD2 | < 5% | 60 | MALDI-TOF MS |

Experimental Protocols

The characterization of covalent inhibitors like this compound involves a multi-faceted approach to confirm binding, selectivity, and the covalent nature of the interaction.

Thermal Denaturation Assay

Objective: To assess the stabilization of BRD4(BD1) upon inhibitor binding.

Methodology:

-

Recombinant BRD4(BD1) protein is incubated with a range of inhibitor concentrations.

-

A fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange) is added to the solution.

-

The temperature of the solution is gradually increased, and the fluorescence is monitored using a real-time PCR instrument.

-

The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is determined.

-

An increase in Tm in the presence of the inhibitor indicates binding and stabilization of the protein.

MALDI-TOF Mass Spectrometry

Objective: To confirm the covalent modification of BRD4(BD1) by the inhibitor.

Methodology:

-

Recombinant BRD4(BD1) protein is incubated with the covalent inhibitor for a defined period.

-